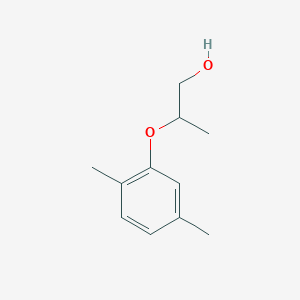

2-(2,5-Dimethylphenoxy)-1-propanol

Beschreibung

2-(2,5-Dimethylphenoxy)-1-propanol is a synthetic organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. Structurally, it consists of a propanol backbone substituted with a 2,5-dimethylphenoxy group at the second carbon. This compound is primarily utilized in organic synthesis, pharmaceutical intermediates, and specialty chemical applications. Its physicochemical properties, such as moderate polarity and stability under ambient conditions, make it suitable for use in solvent-mediated reactions and as a building block for more complex molecules.

The evidence instead lists unrelated compounds (e.g., D(+)-2-Amino-3-phenyl-1-propanol), which differ in functional groups (amino vs. phenoxy) and applications .

Eigenschaften

Molekularformel |

C11H16O2 |

|---|---|

Molekulargewicht |

180.24 g/mol |

IUPAC-Name |

2-(2,5-dimethylphenoxy)propan-1-ol |

InChI |

InChI=1S/C11H16O2/c1-8-4-5-9(2)11(6-8)13-10(3)7-12/h4-6,10,12H,7H2,1-3H3 |

InChI-Schlüssel |

VGNRIKSOWPMTKG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)OC(C)CO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize 2-(2,5-Dimethylphenoxy)-1-propanol, it is essential to compare it with structurally analogous phenoxy propanols and related alcohols. Below is a theoretical analysis based on general chemical principles and analogous data from the provided evidence (where applicable):

Table 1: Key Properties of 2-(2,5-Dimethylphenoxy)-1-Propanol vs. Analogous Compounds

Key Differences

Functional Groups: Unlike D(+)-2-Amino-3-phenyl-1-propanol (an amino alcohol), 2-(2,5-Dimethylphenoxy)-1-propanol lacks an amino group, reducing its polarity and altering its reactivity in nucleophilic reactions .

Physicochemical Properties: The methyl groups on the aromatic ring likely increase hydrophobicity, making 2-(2,5-Dimethylphenoxy)-1-propanol less water-soluble than amino-substituted analogs. Melting points for phenoxy alcohols are generally lower than those of amino alcohols (e.g., D(+)-2-Amino-3-phenyl-1-propanol melts at 90–94°C) due to weaker intermolecular hydrogen bonding .

Applications: Amino alcohols like D(+)-2-Amino-3-phenyl-1-propanol are critical in chiral synthesis and biologics, whereas phenoxy propanols are more commonly used in industrial solvents or polymer additives.

Research Findings and Limitations

- Synthetic Challenges: The synthesis of 2-(2,5-Dimethylphenoxy)-1-propanol likely involves Williamson ether synthesis or nucleophilic substitution, but reaction yields may vary due to steric effects from the 2,5-dimethyl group.

- Biological Activity: No data is available in the provided evidence, but structurally similar phenoxy alcohols have shown low to moderate antimicrobial activity in studies of related compounds.

Critical Notes on Evidence Limitations

For a rigorous comparison, consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed studies focusing on phenoxy-substituted propanols.

Recommended Sources for Further Research

CAS Registry : Use CAS RN lookup for precise physicochemical data.

PubChem : For experimental and predicted properties (e.g., logP, pKa).

Journal of Organic Chemistry: Recent studies on phenoxy alcohol synthesis and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.